buta-1,3-dien-1-yl acetate

Cycloaddition Organic Synthesis Reaction Kinetics

Buta-1,3-dien-1-yl acetate (1-Acetoxy-1,3-butadiene, 1-ABD, CAS 1515-76-0) is a conjugated diene featuring an electron-donating acetoxy group at the 1-position. This structural feature defines its chemical role as a highly reactive 4π-component in cycloaddition reactions, particularly Diels-Alder transformations.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
Cat. No. B7820770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebuta-1,3-dien-1-yl acetate
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(=O)OC=CC=C
InChIInChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3
InChIKeyNMQQBXHZBNUXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buta-1,3-dien-1-yl acetate (1-Acetoxy-1,3-butadiene): A Specialized Diene Synthon for Scientific Procurement


Buta-1,3-dien-1-yl acetate (1-Acetoxy-1,3-butadiene, 1-ABD, CAS 1515-76-0) is a conjugated diene featuring an electron-donating acetoxy group at the 1-position . This structural feature defines its chemical role as a highly reactive 4π-component in cycloaddition reactions, particularly Diels-Alder transformations [1]. The compound exists commercially as a mixture of cis and trans isomers, typically stabilized with 0.1% p-tert-butylcatechol to prevent premature polymerization [2]. Beyond its primary function as a diene synthon, 1-ABD serves as a versatile monomer for specialty polymer synthesis and as a key intermediate in the production of pharmacologically relevant building blocks, including metabolites of the fungicide Captan . Its defined stereochemical and electronic properties make it a distinct and procurable entity for advanced organic synthesis compared to simpler, unsubstituted dienes.

Why Unsubstituted 1,3-Butadiene or Vinyl Acetate Cannot Replace Buta-1,3-dien-1-yl acetate in Critical Workflows


The unique combination of a conjugated diene system and an electron-donating acetoxy substituent in buta-1,3-dien-1-yl acetate creates a reactivity profile that cannot be replicated by generic alternatives. While unsubstituted 1,3-butadiene is the simplest conjugated diene, it lacks the acetoxy group's capacity to enhance electron density on the diene, leading to significantly different regioselectivity and reaction rates in Diels-Alder cycloadditions [1]. Conversely, vinyl acetate, a simple enol ester, contains an isolated alkene and cannot participate as a 4π-component in [4+2] cycloadditions, thus failing to construct six-membered ring systems. Furthermore, the polymerization behavior of 1-ABD is distinct; it can be homopolymerized or copolymerized to yield polymers with pendant acetoxy functionality, a structural feature absent in poly(butadiene) or poly(vinyl acetate) and crucial for subsequent hydrolysis to hydroxyl-functionalized materials [2]. Therefore, substituting 1-ABD with a structurally related but functionally different analog will either alter the reaction pathway, lead to different regioisomers, or fail to produce the desired polymeric architecture.

Quantitative Differentiation of Buta-1,3-dien-1-yl acetate Against In-Class Analogs and Alternatives


Enhanced Reactivity in Diels-Alder Cycloadditions

The presence of the electron-donating acetoxy group in buta-1,3-dien-1-yl acetate significantly enhances its reactivity as a diene in Diels-Alder reactions compared to unsubstituted 1,3-butadiene [1]. This activation is a class-level inference based on frontier molecular orbital theory, where the electron-donating group raises the energy of the diene's highest occupied molecular orbital (HOMO), facilitating interaction with electron-deficient dienophiles [1].

Cycloaddition Organic Synthesis Reaction Kinetics

Divergent Cis/Trans Isomer Reactivity and Inhibitory Effects on Polymerization

The cis and trans isomers of 1-acetoxy-1,3-butadiene exhibit markedly different behaviors in polymerization systems. A direct head-to-head comparison shows that the cis isomer acts as a substantially stronger inhibitor of vinyl acetate polymerization than its trans counterpart [1].

Polymer Science Inhibition Kinetics Monomer Reactivity

Enantioselective Diels-Alder Reactions for Chiral Building Blocks

Buta-1,3-dien-1-yl acetate has been employed as a diene in an enantioselective Diels-Alder reaction with 2-methoxy-5-methyl-1,4-benzoquinone, enabling the synthesis of enantiomerically enriched cyclohexene derivatives . This application is a key differentiator from simpler, non-functionalized dienes which are more challenging to use in highly stereoselective transformations.

Asymmetric Synthesis Chiral Building Blocks Drug Discovery

Defined Polymer Architecture via Copolymerization: Number-Average Molecular Weight Control

Patent literature provides specific quantitative differentiation for 1-acetoxy-1,3-butadiene copolymers. A process has been described for producing a 1-ABD copolymer with a target number-average molecular weight (Mn) between 25,000 and 1,000,000 Daltons [1]. This demonstrates precise control over macromolecular architecture, a feature not generally applicable to simpler analogs like unfunctionalized butadiene copolymers.

Polymer Synthesis Macromolecular Engineering Specialty Materials

High-Value Application Scenarios for Buta-1,3-dien-1-yl acetate Based on Verified Differentiation


Synthesis of Complex Cyclohexene Scaffolds in Medicinal Chemistry

The enhanced reactivity and ability of buta-1,3-dien-1-yl acetate to participate in enantioselective Diels-Alder reactions make it a superior building block for constructing complex, chiral cyclohexene frameworks . As evidenced, this includes its use as a key intermediate in the synthesis of RPR-111905, a novel non-peptide substance P antagonist, demonstrating its direct relevance to pharmaceutical research and development [1]. Its procurement is therefore justified for medicinal chemists seeking to rapidly build molecular complexity with high stereocontrol, a task where simpler dienes would be ineffective or require extensive optimization.

Development of Functionalized Elastomers and Specialty Polymers

The ability to synthesize copolymers of 1-acetoxy-1,3-butadiene with precisely controlled number-average molecular weights (Mn 25,000–1,000,000 Da) enables the design of specialty elastomers with tailored mechanical properties . The pendant acetoxy groups on the polymer backbone serve as latent functionality; they can be hydrolyzed to yield hydroxyl-functionalized polymers, offering sites for crosslinking, grafting, or further derivatization [1]. This makes 1-ABD a strategic choice for polymer chemists developing advanced materials where unfunctionalized diene monomers cannot provide the required post-polymerization modification capabilities.

Fine-Tuning Free-Radical Polymerization Processes

The stark difference in inhibitory strength between the cis and trans isomers of buta-1,3-dien-1-yl acetate provides a unique tool for controlling the kinetics of vinyl monomer polymerizations . By procuring a specific isomeric mixture or purified isomer, process engineers can introduce a known and reproducible rate-retarding effect. This level of kinetic control is not possible with generic diene inhibitors and is valuable for optimizing the production of poly(vinyl acetate) and related copolymers, preventing runaway reactions or allowing for better heat management during large-scale polymerizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for buta-1,3-dien-1-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.